molecular formula C12H18N2OS B14773060 2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide

2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide

Cat. No.: B14773060
M. Wt: 238.35 g/mol
InChI Key: UYWJHHRNBNDJEO-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-((3-methylthiophen-2-yl)methyl)propanamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopropyl group, a thiophene ring, and an amide linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-((3-methylthiophen-2-yl)methyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-aminopropanoic acid, cyclopropylamine, and 3-methylthiophene.

    Amide Bond Formation: The key step involves the formation of the amide bond between the amino group of (S)-2-aminopropanoic acid and the carboxyl group of a suitable intermediate.

    Cyclopropyl Group Introduction: Cyclopropylamine is introduced through a nucleophilic substitution reaction.

    Thiophene Ring Functionalization: The thiophene ring is functionalized through a series of reactions, including halogenation and subsequent substitution with the desired methyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-((3-methylthiophen-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on cellular processes.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-((3-methylthiophen-2-yl)methyl)propanamide would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of their activity. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-cyclopropyl-N-((3-methylphenyl)methyl)propanamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    (S)-2-Amino-N-cyclopropyl-N-((3-methylfuran-2-yl)methyl)propanamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (S)-2-Amino-N-cyclopropyl-N-((3-methylthiophen-2-yl)methyl)propanamide may confer unique electronic properties and reactivity compared to its analogs with phenyl or furan rings. This could result in different biological activities or chemical behaviors.

Properties

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide

InChI

InChI=1S/C12H18N2OS/c1-8-5-6-16-11(8)7-14(10-3-4-10)12(15)9(2)13/h5-6,9-10H,3-4,7,13H2,1-2H3

InChI Key

UYWJHHRNBNDJEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(C2CC2)C(=O)C(C)N

Origin of Product

United States

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